molecular formula C19H19PS B14460548 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione CAS No. 66314-69-0

3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione

Cat. No.: B14460548
CAS No.: 66314-69-0
M. Wt: 310.4 g/mol
InChI Key: WFNZVQMBMHSIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione is a heterocyclic compound containing phosphorus and sulfur atoms

Preparation Methods

The synthesis of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylphenylphosphine with sulfur in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles such as amines or alcohols.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted phosphinines.

Scientific Research Applications

3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for the production of other phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.

Comparison with Similar Compounds

3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione can be compared with other similar compounds such as:

    3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-oxide: This compound has an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

    3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-sulfone: The presence of a sulfone group makes this compound more oxidized and alters its chemical behavior.

    1,6-Diphenyl-1,2-dihydro-1lambda~5~-phosphinine: Lacks the methyl groups, which can affect its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phosphorus and sulfur atoms, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

66314-69-0

Molecular Formula

C19H19PS

Molecular Weight

310.4 g/mol

IUPAC Name

3,4-dimethyl-1,6-diphenyl-1-sulfanylidene-2H-1λ5-phosphinine

InChI

InChI=1S/C19H19PS/c1-15-13-19(17-9-5-3-6-10-17)20(21,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3

InChI Key

WFNZVQMBMHSIQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(P(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.